![molecular formula C16H17F2N3O3S B2494119 N'-[4,6-二甲基-3-(甲磺酰基)-2-吡啶基]-2,6-二氟-N'-甲基苯甲酰肼 CAS No. 341967-39-3](/img/structure/B2494119.png)
N'-[4,6-二甲基-3-(甲磺酰基)-2-吡啶基]-2,6-二氟-N'-甲基苯甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide finds applications in multiple scientific research fields:
Chemistry: : Used as a reagent in organic synthesis to develop novel compounds with potential therapeutic properties.
Biology: : Studied for its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects.
Medicine: : Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: : Utilized in the development of specialty chemicals, agrochemicals, and materials science for designing advanced materials with specific properties.
科学研究应用
光催化::
- 该化合物的电子轨道对称性使其能够有效地吸收近红外光 . 研究人员利用理论计算合成了既透明又无色,同时又能吸收近红外光的分子。这种性质可用于高效的光催化。
生物科学:
了解该化合物的生物学意义至关重要。请考虑以下内容:
反兴奋剂分析::- 探索唾液酸残基在重组和天然尿液促红细胞生成素 (EPO) 等电点谱中的作用 . 研究该化合物是否可用作检测运动中 EPO 兴奋剂的标记物。
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide involves multiple steps. Initially, 4,6-dimethyl-3-(methylsulfonyl)-2-pyridine is prepared using specific reagents and conditions. Then, this intermediate is reacted with 2,6-difluoro-N'-methylbenzenecarbohydrazide through nucleophilic substitution and other organic transformations to obtain the final product. Detailed reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often on a larger scale. Continuous flow reactors, automated synthesis, and process optimization play crucial roles in ensuring high efficiency and cost-effectiveness. Quality control measures, such as chromatography and spectroscopy, are used to monitor the product's consistency and purity.
化学反应分析
Types of Reactions it Undergoes
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to form different oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction: : Reduction reactions can modify the functional groups present in the compound, leading to different reduced forms.
Substitution: : Nucleophilic and electrophilic substitution reactions can replace specific groups within the molecule, producing a range of derivatives with altered properties.
Common Reagents and Conditions
Reagents commonly used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, are critical factors influencing the outcome.
Major Products Formed from these Reactions
The major products formed from these reactions depend on the specific conditions and reagents used Oxidation may yield sulfone or sulfoxide derivatives, while reduction can produce hydrazide or amine derivatives
作用机制
Mechanism by Which the Compound Exerts its Effects
The mechanism of action of N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide involves interactions with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways Involved
Key molecular targets include enzymes involved in metabolic pathways, such as kinases and proteases, as well as receptors like G-protein coupled receptors (GPCRs). By binding to these targets, the compound can influence signaling pathways, gene expression, and cellular responses, ultimately leading to its observed biological effects.
相似化合物的比较
Comparison with Other Similar Compounds
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide is unique due to its distinct chemical structure and functional groups. Similar compounds include:
N'-[4,6-dimethyl-3-(methylthio)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide: : Similar structure but with a methylthio group instead of a methylsulfonyl group.
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-ethylbenzenecarbohydrazide: : Similar structure but with an ethyl group instead of a methyl group.
These variations highlight the compound's uniqueness and the potential for structural modifications to enhance or alter its properties and applications.
Feel free to explore any sections further or let me know if there's anything specific you'd like to dive into!
属性
IUPAC Name |
N'-(4,6-dimethyl-3-methylsulfonylpyridin-2-yl)-2,6-difluoro-N'-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-9-8-10(2)19-15(14(9)25(4,23)24)21(3)20-16(22)13-11(17)6-5-7-12(13)18/h5-8H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWHJLLNWWRENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2=C(C=CC=C2F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
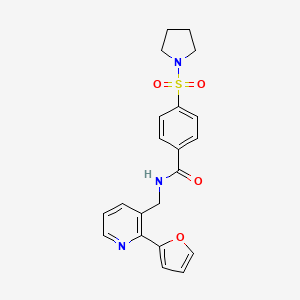

![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)
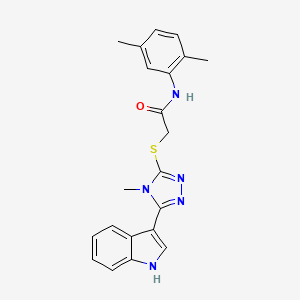
![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
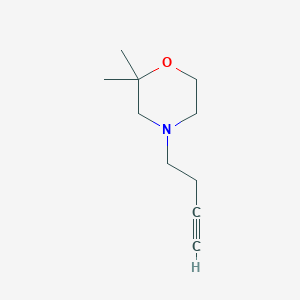
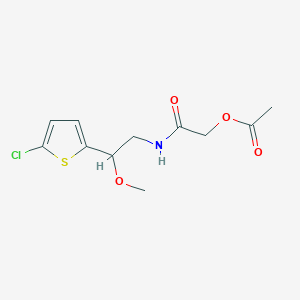
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)
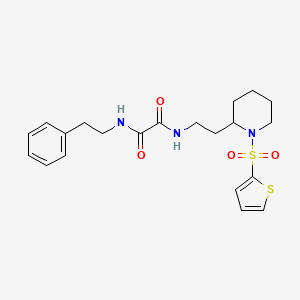
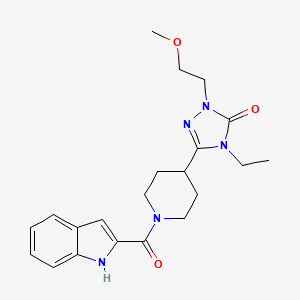
![(4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2494055.png)

![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)
